3-Iodo-4-methylstyrene
Description
Overview of Styrene (B11656) Derivatives as Versatile Synthetic Intermediates
Styrene and its derivatives are fundamental precursors in the synthesis of a vast array of organic compounds and polymers. acs.orgacs.org Their importance stems from the reactivity of the vinyl group, which readily participates in various transformations such as polymerization, cross-metathesis, and various coupling reactions. acs.orgacs.orgquora.com The ability to introduce a wide range of functional groups onto the styrene scaffold makes these compounds indispensable in the creation of fine chemicals and advanced materials. acs.org The development of efficient synthetic methods, including direct C-H vinylation catalyzed by transition metals like rhodium, has further expanded the accessibility and utility of functionalized styrenes. acs.orgacs.org
Significance of Halogenation in Aromatic Systems for Chemical Functionalization
The introduction of halogen atoms into aromatic systems is a powerful strategy for enhancing their synthetic utility. rsc.org Halogenated compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. rsc.org The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to complex molecular architectures. Visible light-mediated halogenation has emerged as a sustainable and powerful tool for the introduction of halogens into organic molecules. rsc.org
Role of Alkyl Substituents in Modulating Styrene Reactivity and Structure
Alkyl groups, such as the methyl group in 4-methylstyrene (B72717), play a significant role in influencing the electronic and steric properties of the styrene molecule. scielo.org.bo These substituents can affect the reactivity of both the vinyl group and the aromatic ring. For instance, the methyl group can influence the regioselectivity of reactions like hydroboration. scielo.org.bo In polymerization reactions, the nature of the substituent on the styrene ring can impact the rate of polymerization and the properties of the resulting polymer. cmu.edu Electron-donating or electron-withdrawing substituents on the styrene ring can alter the electronic density of the vinyl group, thereby influencing its reactivity in various chemical transformations. cmu.edursc.org
Chemical Profile of 3-Iodo-4-methylstyrene
| Property | Value |
| Molecular Formula | C9H9I |
| Molecular Weight | 244.07 g/mol |
| Appearance | Not specified in available results |
| Boiling Point | Not specified in available results |
| Melting Point | Not specified in available results |
| Solubility | Not specified in available results |
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing substituted benzene (B151609) ring. A plausible, though not explicitly detailed in the provided search results, synthetic pathway could involve the iodination of 4-methylstyrene or the introduction of a vinyl group onto a 3-iodo-4-methyl-substituted aromatic precursor.
One potential precursor is 3-Iodo-4-methylaniline. sigmaaldrich.com This compound could undergo a Sandmeyer-type reaction to replace the amino group with a different functional group that can then be converted to a vinyl group. Another related starting material is 3-Iodo-4-methylbenzoic acid. nbinno.com The carboxylic acid functionality could potentially be transformed into a vinyl group through a series of reduction and elimination steps.
Spectroscopic Data of a Related Compound: 4-Methylstyrene
While specific spectroscopic data for this compound was not found, data for the closely related 4-methylstyrene provides a useful reference.
| Spectroscopic Data for 4-Methylstyrene | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.23 (d, J = 7.7 Hz, 2H), 7.08 (d, J = 7.7 Hz, 2H), 6.62 (dd, J = 17.6, 10.9 Hz, 1H), 5.61 (d, J = 17.6 Hz, 1H), 5.11 (d, J = 10.9 Hz, 1H), 2.30 (s, 3H). rsc.org |
| ¹³C NMR (126 MHz, CDCl₃) | δ 137.54 (d, J = 3.1 Hz), 134.55 (s), 129.41 (s), 128.65 (d, J = 5.5 Hz), 127.71 (s), 127.42 (s), 126.42 (d, J = 4.1 Hz), 21.28 (s). |
| UV (in EtOH) | λmax 285nm (log ε 3.07). chemicalbook.com |
| UV (in EtOH + HCl) | λmax 295nm (log ε 2.84) and 252nm (log ε 4.23). chemicalbook.com |
Reactions Involving this compound
The presence of both an iodo and a vinyl group on the aromatic ring makes this compound a versatile substrate for a variety of powerful carbon-carbon bond-forming reactions.
Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. fishersci.esorgsyn.org Given its iodo-substituent, this compound would be an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 3-position. commonorganicchemistry.comscirp.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. commonorganicchemistry.comscirp.org
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govacs.org The vinyl group of this compound can participate in Heck reactions with various aryl or vinyl halides. rsc.org Conversely, the iodo group can react with other alkenes, demonstrating the dual reactivity of this molecule. nih.gov
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The iodo group of this compound makes it a suitable partner for this reaction, enabling the synthesis of various substituted alkynes. beilstein-journals.orgsioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-iodo-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQKIBZLLPKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302433 | |
| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165803-90-7 | |
| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165803-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Iodo 4 Methylstyrene
Strategies for Direct Regioselective Iodination of 4-Methylstyrene (B72717) Precursors
Direct iodination of 4-methylstyrene presents a challenge in controlling the position of the incoming iodine atom. The methyl and vinyl groups on the aromatic ring are both ortho-, para-directing, leading to a mixture of products. However, specific strategies can be employed to achieve regioselective iodination.
Electrophilic Aromatic Substitution Approaches with Regiocontrol Considerations
Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing substituents onto an aromatic ring. In the case of 4-methylstyrene, direct iodination using electrophilic iodine sources typically yields a mixture of isomers. The regioselectivity is governed by the electronic and steric effects of the existing substituents. nih.govacs.org The methyl group and the vinyl group both activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.
To achieve regiocontrol and favor the formation of 3-iodo-4-methylstyrene, the directing effects must be carefully managed. The stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the product distribution. nih.govacs.org The formation of the isomer with the iodine at the 3-position is generally less favored due to steric hindrance from the adjacent methyl group and less effective stabilization of the positive charge compared to the para position relative to the vinyl group. However, by carefully selecting the iodinating agent and reaction conditions, the regioselectivity can be influenced. For instance, the use of less reactive electrophiles or sterically hindered reagents might favor attack at the less sterically encumbered 3-position.
Catalytic C–H Iodination via Hypervalent Iodine Reagents
A more modern and often more selective approach involves the use of palladium-catalyzed C–H activation with hypervalent iodine reagents. mdpi.comsemanticscholar.orgresearchgate.net These reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), act as powerful oxidants and sources of electrophilic iodine. semanticscholar.org In these reactions, a directing group on the substrate can chelate to the palladium catalyst, bringing it in close proximity to a specific C–H bond and enabling its selective functionalization. While this method is highly effective for various substrates, its application to the direct C–H iodination of 4-methylstyrene to yield the 3-iodo isomer would necessitate the presence of a suitable directing group at a position that favors iodination at the C-3 position. Research in this area is ongoing to expand the scope and applicability of these powerful catalytic systems. mdpi.comresearchgate.netnih.gov
Synthesis via Pre-functionalized Aromatic Precursors
An alternative and often more reliable strategy to obtain this compound involves starting with an aromatic precursor that already contains the iodo and methyl groups in the desired 3- and 4-positions, respectively. The vinyl group is then introduced in a subsequent step.
Introduction of the Vinyl Group via Olefination Reactions on Halogenated Toluenes
This approach typically starts with 3-iodo-4-methylbenzaldehyde (B1590488) or a related carbonyl compound. The vinyl group can then be introduced through various olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Peterson reactions. harvard.eduorganic-chemistry.orgwikipedia.org
The Wittig reaction , for example, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. harvard.edu In this case, 3-iodo-4-methylbenzaldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to yield this compound.
| Olefination Reaction | Reagents | Product |
| Wittig Reaction | 3-Iodo-4-methylbenzaldehyde, Methyltriphenylphosphonium (B96628) bromide, Base | This compound |
| Horner-Wadsworth-Emmons | 3-Iodo-4-methylbenzaldehyde, Diethyl (phosphonomethyl)phosphonate, Base | This compound |
| Peterson Olefination | 3-Iodo-4-methylbenzaldehyde, (Trimethylsilyl)methyllithium | This compound |
This table provides a conceptual overview of olefination reactions that could be applied. Specific reaction conditions would need to be optimized.
The Horner-Wadsworth-Emmons reaction , a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion and often provides better yields and easier removal of byproducts. The Peterson olefination utilizes an α-silyl carbanion and offers stereochemical control in the formation of the double bond. organic-chemistry.org
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
Another powerful method involves the use of a di-halogenated toluene (B28343) precursor, such as 1,2-dibromo-4-methylbenzene or a similar compound with different halogens. A regioselective halogen-metal exchange can be performed, followed by quenching with an electrophile to introduce the vinyl group. organic-chemistry.orgwikipedia.org For instance, treatment of 1-bromo-2-iodo-4-methylbenzene (B1286887) with an organolithium reagent like n-butyllithium at low temperature would preferentially undergo lithium-iodine exchange due to the greater reactivity of the C-I bond. scribd.com The resulting aryllithium species can then be reacted with an appropriate electrophile, such as vinyl bromide in the presence of a palladium catalyst (a Stille coupling) or with acetaldehyde (B116499) followed by dehydration, to install the vinyl group. The success of this strategy hinges on the ability to perform a regioselective halogen-metal exchange. organic-chemistry.org
Multi-step Synthetic Sequences
Often, the most practical approach to synthesizing complex molecules like this compound involves a multi-step sequence that builds the molecule in a controlled, step-wise manner. youtube.comlibretexts.org This allows for the purification of intermediates and ensures the correct placement of functional groups.
A plausible multi-step synthesis could start from a readily available starting material like p-toluidine (B81030) (4-methylaniline). The synthesis could proceed as follows:
Diazotization and Sandmeyer Reaction: The amino group of p-toluidine can be converted to a diazonium salt, which is then displaced by iodine in a Sandmeyer-type reaction to form 4-methyliodobenzene.
Nitration: Nitration of 4-methyliodobenzene would likely lead to a mixture of isomers, but the desired 3-nitro-4-methyliodobenzene could potentially be isolated. The directing effects of the methyl and iodo groups would need to be carefully considered.
Reduction: The nitro group of 3-nitro-4-methyliodobenzene can be reduced to an amino group to give 3-amino-4-methyliodobenzene.
Diazotization and Introduction of a Carbonyl Group: The amino group can again be converted to a diazonium salt and subsequently transformed into a carbonyl group (e.g., an aldehyde via a Gattermann or Vilsmeier-Haack type reaction, or a ketone via a Friedel-Crafts acylation followed by oxidation).
Olefination: Finally, the carbonyl group can be converted to a vinyl group using one of the olefination reactions described in section 2.2.1.
This multi-step approach, while potentially longer, offers a high degree of control over the final structure of the molecule. The order of the reactions is critical to achieve the desired substitution pattern. libretexts.org
Strategies for Introducing Iodine to the Aromatic Ring
The introduction of an iodine atom at a specific position on an aromatic ring is a critical step. The choice of method depends heavily on the directing effects of substituents already present on the ring and the desired regiochemical outcome.
Electrophilic Aromatic Iodination
Direct iodination of an aromatic substrate is a common approach. Because iodine (I₂) itself is a relatively weak electrophile, an activator or oxidizing agent is typically required to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). libretexts.org
Common reagents and systems for electrophilic iodination include:
Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent like hydrogen peroxide or a copper salt (e.g., CuCl₂) can accelerate the reaction by oxidizing I₂ to a more reactive electrophile. libretexts.org
N-Iodosuccinimide (NIS): NIS is a convenient and mild source of electrophilic iodine, often used with a protic or Lewis acid catalyst.
Silver Salt-Activated Iodine: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), react with I₂ to precipitate silver iodide (AgI), generating a highly electrophilic iodine species in the process. nih.gov This method has been shown to be effective for the iodination of various aromatic compounds. nih.gov
The challenge in synthesizing this compound via this route is regioselectivity. If 4-methylstyrene is the starting material, both the methyl and vinyl groups are ortho-, para-directing activators, which would direct iodination to positions 2 and 3, leading to a mixture of products and making the isolation of the desired 3-iodo isomer difficult.
Sandmeyer Reaction
For superior regiocontrol, the Sandmeyer reaction is a highly effective, albeit multi-step, alternative. organic-chemistry.org This classical transformation allows for the introduction of iodine at a position dictated by an amino group, which is later removed. The synthesis would typically start from a strategically chosen aniline (B41778) derivative.
A plausible route begins with 4-methylaniline (p-toluidine). The highly activating amino group directs electrophilic iodination primarily to the ortho position (position 3), yielding 3-iodo-4-methylaniline. The amino group can then be converted into the target vinyl group in subsequent steps after the diazotization process. The key steps of the Sandmeyer iodination are:
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.
Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI), which displaces the diazonium group (N₂) with iodine. organic-chemistry.org
This method provides a reliable pathway to iodoarenes with a predefined substitution pattern that is often difficult to achieve through direct electrophilic substitution. mdpi.com
Table 1: Comparison of Iodination Strategies for Aromatic Rings
| Method | Reagents | Typical Substrate | Key Features |
|---|---|---|---|
| Electrophilic Iodination | I₂ with an oxidizing agent (e.g., H₂O₂, CuCl₂) libretexts.org | Electron-rich aromatics | Direct, one-step reaction; regioselectivity is dictated by existing substituents, which can lead to isomeric mixtures. |
| N-Iodosuccinimide (NIS) with an acid catalyst | Electron-rich aromatics | Mild conditions; offers good yields but is still governed by substituent directing effects. | |
| I₂ with a silver salt (e.g., Ag₂SO₄) nih.gov | Phenols, anisoles, anilines nih.gov | Generates a highly reactive electrophile; can provide high yields but regioselectivity remains a challenge. |
| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5°C) 2. KI organic-chemistry.org | Aromatic amines | Multi-step but offers excellent regiocontrol, as the iodine position is determined by the initial amine placement. organic-chemistry.org |
Strategies for Introducing the Methyl Group
The introduction of a methyl group can be accomplished through classical electrophilic substitution or modern cross-coupling reactions.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is the canonical method for attaching alkyl groups to an aromatic ring. libretexts.org This reaction involves treating an aromatic compound with a methyl halide (e.g., methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid polarizes the C-X bond of the methyl halide, generating a potent methyl electrophile that is attacked by the aromatic ring.
While fundamental, this reaction has limitations:
Polyalkylation: The product, a methylated aromatic, is more reactive than the starting material, often leading to the introduction of multiple methyl groups.
Substrate Deactivation: The reaction fails on aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -COR). libretexts.org
In the context of this compound synthesis, Friedel-Crafts alkylation could be applied to a precursor like 3-iodostyrene, though careful control of reaction conditions would be necessary to minimize side products.
Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers more versatile and controlled methods for methylation via palladium-catalyzed cross-coupling. These reactions form a C-C bond between an aromatic halide or triflate and an organometallic methylating agent.
Suzuki-Miyaura Coupling: An aromatic halide (e.g., 4-bromo-3-iodostyrene) can be coupled with a methylboronic acid or its esters in the presence of a palladium catalyst and a base.
Stille Coupling: This involves the reaction of an aromatic halide with an organotin reagent, such as methyltributyltin, catalyzed by palladium.
Palladium-Catalyzed Methylation with Methyl Iodide: Advanced protocols have been developed for the methylation of aromatic compounds using methyl iodide, often involving the formation of a methyl-palladium complex. google.com
These cross-coupling methods offer superior functional group tolerance and regioselectivity compared to Friedel-Crafts alkylation, making them highly suitable for complex, multi-substituted aromatic targets.
Table 2: Overview of Aromatic Methylation Methods
| Method | Reagents | Catalyst | Key Features |
|---|---|---|---|
| Friedel-Crafts Alkylation | Methyl halide (CH₃Cl, CH₃I) | Lewis Acid (AlCl₃, FeCl₃) libretexts.org | Classic, straightforward method. Prone to polyalkylation and incompatible with strongly deactivated rings. libretexts.org |
| Suzuki-Miyaura Coupling | Methylboronic acid (or ester) | Palladium complex (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance; excellent regioselectivity. Boronic acids are generally stable and non-toxic. |
| Stille Coupling | Methyltributyltin (MeSnBu₃) | Palladium complex (e.g., Pd(PPh₃)₄) | Very reliable and tolerant of many functional groups. The primary drawback is the toxicity of organotin reagents and byproducts. |
| Direct Pd-Catalyzed Methylation | Methyl iodide ([¹¹C]CH₃I) | Palladium complex + Ligand google.com | Advanced method, particularly useful for isotopic labeling. Offers high precision. google.com |
Strategies for Introducing the Vinyl Moiety
Creating the vinyl group (styrenyl moiety) is a common objective in organic synthesis, and numerous reliable methods exist. The choice often depends on the available starting material, typically an aryl halide or a carbonyl compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for forming the C(sp²)-C(sp²) bond required for a vinyl group. nih.gov These methods typically start from an aryl halide, such as 3-iodo-4-methylbromobenzene.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene, commonly ethylene (B1197577) gas, in the presence of a palladium catalyst and a base. wikipedia.org This method is atom-economical, as ethylene is an inexpensive and simple vinyl source. nih.gov The reaction can be performed in an autoclave under pressure to ensure a sufficient concentration of ethylene. nih.gov
Suzuki-Miyaura Coupling: This reaction involves coupling an aryl halide with a vinylboron species, such as vinylboronic acid or, more conveniently, potassium vinyltrifluoroborate. organic-chemistry.orgnih.gov The Suzuki-Miyaura reaction is renowned for its mild conditions, high yields, and tolerance of a wide range of functional groups. rsc.org However, vinylboronic acid itself is prone to polymerization. nih.gov
Stille Coupling: The Stille reaction uses a vinyltin (B8441512) reagent, such as vinyltributyltin, to vinylate an aryl halide. mdpi.com It is highly effective for less reactive aryl bromides and offers broad substrate scope. mdpi.com The primary disadvantage is the toxicity and difficulty in removing organotin byproducts. nih.gov
Silane-Based Coupling: As an alternative to tin, organosilicon reagents like divinyltetramethyldisiloxane can be used for vinylation in the presence of a palladium catalyst and an activator like potassium trimethylsilanolate. nih.gov
Wittig Reaction
The Wittig reaction is a classical and highly effective method for synthesizing alkenes from carbonyl compounds. nih.govunigoa.ac.in To form a terminal vinyl group, a suitable benzaldehyde (B42025) (e.g., 3-iodo-4-methylbenzaldehyde) is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically generated in situ by treating methyltriphenylphosphonium bromide with a strong base. The reaction proceeds via a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. nih.gov Simplified procedures using aqueous formaldehyde (B43269) have also been developed. tandfonline.com
Table 3: Comparative Analysis of Vinylation Strategies
| Method | Typical Substrate | Vinyl Source | Catalyst/Reagent System | Key Features |
|---|---|---|---|---|
| Heck Reaction | Aryl Halide (I, Br) | Ethylene nih.gov | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) nih.govorganic-chemistry.org | Atom-economical. Often requires elevated pressure. nih.gov |
| Suzuki-Miyaura Coupling | Aryl Halide (I, Br, Cl), Triflate | Potassium vinyltrifluoroborate, Vinylboronic acid esters organic-chemistry.orgnih.gov | Pd complex, Base (e.g., K₂CO₃, Cs₂CO₃) rsc.org | Mild conditions, high functional group tolerance, non-toxic boron reagents. nih.gov |
| Stille Coupling | Aryl Halide (I, Br), Triflate | Vinyltributyltin mdpi.com | Pd complex (e.g., Pd(PPh₃)₄) mdpi.com | Excellent for less reactive substrates; broad scope. Limited by the toxicity of tin compounds. nih.govmdpi.com |
| Silane-Based Coupling | Aryl Halide (I, Br) | Divinyltetramethyldisiloxane nih.gov | Pd(dba)₂, Ligand, Silanolate activator nih.gov | Avoids toxic tin reagents; good yields. nih.gov |
| Wittig Reaction | Benzaldehyde derivative | Methylenetriphenylphosphorane (from Ph₃PCH₃Br + Base) nih.govtandfonline.com | Strong base (e.g., n-BuLi, NaH) | Classic, reliable method for converting C=O to C=C. Avoids transition metals. nih.gov |
Iii. Chemical Transformations and Reaction Pathways of 3 Iodo 4 Methylstyrene
Reactivity at the Styrene (B11656) Vinyl Group
The exocyclic double bond in 3-iodo-4-methylstyrene is susceptible to a variety of addition reactions. Its reactivity is influenced by the electronic properties of the substituted phenyl ring, which can stabilize intermediates such as radicals or cations at the benzylic position.
Addition reactions across the vinyl group are a cornerstone of styrene chemistry, enabling the conversion of the C=C double bond into a range of saturated functionalities.
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. A notable example is hydroarylation, which forges a new carbon-carbon bond. For styrene derivatives, cobalt and nickel dual catalytic systems have been developed for branch-selective (Markovnikov) hydroarylation with iodoarenes. acs.org This process is believed to proceed via a hydrogen atom transfer (HAT) mechanism, generating a carbon-centered radical that subsequently engages in a nickel-catalyzed cross-coupling cycle. acs.org
The reaction's efficiency with substituted styrenes is dependent on the electronic nature of the substituents. rsc.org For this compound, the methyl group is electron-donating, while the iodo group is electron-withdrawing. This substitution pattern would influence the rate and yield of the hydroarylation reaction. The general trend shows that electron-withdrawing groups on the styrene substrate are preferred. rsc.org
Table 1: Conditions for Cobalt- and Nickel-Catalyzed Hydroarylation of Alkenes
| Parameter | Condition |
|---|---|
| Catalysts | Cobalt and Nickel complexes |
| Alkene Type | Terminal alkenes acs.org |
| Mechanism | Hydrogen Atom Transfer (HAT) followed by cross-coupling acs.org |
| Selectivity | Branch-selective (Markovnikov) acs.org |
A method for the anti-Markovnikov iodo-oxyimidation of vinylarenes has been established using a system composed of an N-hydroxyimide (like N-hydroxyphthalimide, NHPI), molecular iodine (I₂), and a hypervalent iodine oxidant, typically (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). beilstein-journals.orgresearchgate.net This reaction proceeds through a radical pathway. The oxidant generates an imide-N-oxyl radical (e.g., PINO), which adds to the less hindered carbon of the vinyl group. beilstein-journals.org The resulting benzylic radical is then trapped by molecular iodine to yield the final iodo-oxyimide product. beilstein-journals.orgresearchgate.net
This transformation is effective for styrenes bearing both electron-donating and electron-withdrawing substituents. beilstein-journals.org Therefore, this compound is a suitable substrate for this reaction, expected to produce the corresponding α-iodo-β-oxyimido derivative in good yield.
Table 2: Iodo-oxyimidation of Vinylarenes
| Component | Role |
|---|---|
| Vinylarene | Substrate (e.g., this compound) |
| N-Hydroxyimide (NHPI) | Source of the oxyimide group and radical precursor beilstein-journals.org |
| **Iodine (I₂) ** | Iodine source beilstein-journals.org |
| PhI(OAc)₂ | Hypervalent iodine oxidant, initiates radical formation beilstein-journals.orgresearchgate.net |
| Mechanism | Radical addition of imide-N-oxyl followed by iodine trapping beilstein-journals.org |
| Regioselectivity | Anti-Markovnikov beilstein-journals.org |
The addition of alcohols to the vinyl group of styrenes can be achieved through photoredox catalysis, yielding alkoxy ethers. beilstein-journals.org This method is particularly useful for less activated alkenes. Strongly reducing organic photoredox catalysts, such as N-phenylphenothiazine derivatives, are employed to facilitate a photoinduced electron transfer to the styrene. beilstein-journals.orguniv-poitiers.frkit.edu
The proposed mechanism involves the formation of a substrate radical anion, which is then protonated to form a radical intermediate. Back-electron transfer generates a carbocation at the benzylic position, which is subsequently trapped by an alcohol nucleophile to give the Markovnikov addition product. beilstein-journals.org This catalytic method demonstrates tolerance for various functional groups, suggesting its applicability to this compound for the synthesis of the corresponding α-alkoxyethyl derivative. beilstein-journals.orgkit.edu
Table 3: Photoredox-Catalyzed Nucleophilic Alkoxylation
| Component | Role |
|---|---|
| Catalyst | N-phenylphenothiazine derivative beilstein-journals.org |
| Substrate | Alkene (e.g., this compound) |
| Nucleophile | Alcohol beilstein-journals.org |
| Energy Source | Visible light irradiation kit.edu |
| Mechanism | Photoinduced electron transfer leading to a carbocation intermediate beilstein-journals.org |
| Product | Markovnikov-oriented ether beilstein-journals.org |
The vinyl group of styrenes can be converted into a cyclopropane (B1198618) ring. One method involves a catalytic reductive cyclopropanation using diiodomethane (B129776) (CH₂I₂) as the carbene precursor, hydrogen gas (H₂) as the electron source, and a dinuclear iridium complex as the catalyst. nih.govacs.org This reaction proceeds without producing hydrogenation byproducts. acs.org The yields for aromatic alkenes like styrene and 4-methylstyrene (B72717) are generally good, indicating that this compound would be a viable substrate for this transformation to produce 1-cyclopropyl-3-iodo-4-methylbenzene. nih.govacs.org The classic Simmons-Smith reaction, which uses a zinc carbenoid, is another established method for the cyclopropanation of alkenes, including those with directing hydroxyl groups. wiley-vch.de
Table 4: Catalytic Reductive Cyclopropanation of Styrenes
| Reagent/Condition | Description |
|---|---|
| Catalyst | Iridium complex (e.g., [Ir₂(μ-amidate)₂] type) acs.org |
| Carbene Source | Diiodomethane (CH₂I₂) acs.org |
| Reductant | Hydrogen gas (H₂) acs.org |
| Substrates | Aromatic and aliphatic alkenes acs.org |
| Key Feature | Uses H₂ as an electron source, not a hydride source, avoiding alkene hydrogenation acs.org |
Arylalkenes can be transformed into α-aryl ketones through a catalytic oxidative 1,2-shift rearrangement. A convenient method utilizes a catalytic amount of sodium iodide (NaI) with Oxone® as a stoichiometric oxidant in an aqueous acetonitrile (B52724) solution at room temperature. rhhz.netresearchgate.net The proposed mechanism involves the in-situ generation of hypoiodous acid (HOI) from the oxidation of NaI. rhhz.net HOI then reacts with the alkene to form an iodohydrin intermediate. Further oxidation of the iodohydrin by Oxone® generates a hypervalent iodine species that rearranges via a 1,2-aryl shift to afford the final α-aryl ketone product. rhhz.net This protocol is effective for a range of arylalkenes, making it suitable for the conversion of this compound into 1-(3-iodo-4-methylphenyl)propan-2-one.
Table 5: Catalytic Oxidative 1,2-Shift of Arylalkenes
| Component | Role |
|---|---|
| Catalyst | Sodium Iodide (NaI) rhhz.net |
| Oxidant | Oxone® (potassium peroxymonosulfate) rhhz.netresearchgate.net |
| Solvent | CH₃CN/H₂O mixture rhhz.net |
| Key Intermediate | Iodohydrin rhhz.net |
| Mechanism | Oxidative 1,2-aryl shift rearrangement rhhz.net |
| Product | α-Aryl Ketone rhhz.net |
Cyclopropanation Reactions
Polymerization Behavior
This compound can undergo polymerization through various mechanisms, offering routes to polymers with tailored properties and architectures. The presence of the iodine atom allows for specific controlled polymerization techniques.
Conventional free-radical polymerization of styrenic monomers like 4-methylstyrene is a well-established process. chemicalbook.comnih.gov This type of polymerization is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. uomustansiriyah.edu.iq These radicals then add to the vinyl group of the monomer, propagating the polymer chain. uomustansiriyah.edu.iq Termination of the growing polymer chains can occur through combination or disproportionation. uomustansiriyah.edu.iq The electronic nature of substituents on the styrene ring can influence the polymerization rate. cmu.edu For substituted styrenes, electron-withdrawing groups tend to increase the polymerization rate in both conventional and controlled radical polymerizations. cmu.edu
Iodine Transfer Polymerization (ITP) is a method of controlled radical polymerization that utilizes iodo-compounds as chain transfer agents. researchgate.net This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The process involves a reversible degenerative chain transfer, where a propagating radical reacts with the iodo-compound, transferring the iodine atom and creating a new dormant polymer chain and a new radical. harth-research-group.org This reversible activation-deactivation process allows for controlled chain growth. researchgate.net A variation of this method is Reverse Iodine Transfer Polymerization (RITP), where the chain transfer agent is generated in situ from the reaction of a conventional radical initiator with molecular iodine. researchgate.nettandfonline.comtandfonline.com ITP is advantageous as it can be conducted under mild conditions and is applicable to a variety of monomers. researchgate.net The resulting polymers possess an iodine terminal group, which can be used for further post-polymerization modifications. harth-research-group.org
Transition metal-catalyzed living radical polymerization provides a robust method for synthesizing well-defined polymers from styrene derivatives. cmu.edu Various transition metal complexes, including those of ruthenium, iron, and rhenium, have been shown to be effective catalysts, particularly when paired with an iodo-ester initiator. cmu.eduacs.org The mechanism generally involves a reversible activation of a dormant species, which has a carbon-halogen covalent bond, by the transition metal complex through a single-electron redox cycle. cmu.edu This generates the propagating radical in a controlled manner, leading to polymers with narrow molecular weight distributions. cmu.eduacs.org
For instance, a rhenium complex, ReO2I(PPh3)2, has proven effective for the living radical polymerization of p-methylstyrene, a monomer with an electron-donating group. cmu.eduacs.org This system yields polymers with well-defined structures and an iodine atom at the chain end, which can act as a macroinitiator for the synthesis of block copolymers. cmu.eduacs.org The choice of the metal catalyst is crucial, as some may be ineffective or lead to side reactions like β-H elimination. cmu.eduacs.org
Table 1: Transition Metal Catalysts for Living Radical Polymerization of Styrene Derivatives
| Catalyst System | Monomer | Key Features | Reference |
|---|---|---|---|
| ReO2I(PPh3)2 / iodoester | p-Methylstyrene | Effective for monomers with electron-donating groups; produces polymers with narrow molecular weight distributions. | cmu.eduacs.org |
| FeCpI(CO)2 / iodoester | p-Chlorostyrene | Effective for monomers with electron-withdrawing groups. | cmu.edu |
| RuCl2(PPh3)3 / iodoester | Styrene | Produces well-defined polystyrene with narrow molecular weight distributions. | cmu.edu |
Copolymerization involves the polymerization of two or more different monomers. The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer. For styrenic monomers, the electronic effects of substituents play a significant role in their copolymerization behavior. acs.org
Gradient copolymers, where the composition changes gradually along the polymer chain, can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP). uq.edu.au For example, gradient copolymers of styrene and 4-methylstyrene have been prepared using NMP. uq.edu.au The synthesis of block copolymers is also a significant area of study, where a pre-formed polymer chain is used to initiate the polymerization of a second monomer. harth-research-group.org The terminal iodine functionality in polymers synthesized via ITP makes them suitable macroinitiators for block copolymer synthesis. harth-research-group.org
Living Polymerization with Transition Metal Catalysts
Reactivity at the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a versatile functional group for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Aryl iodides are particularly reactive substrates in these transformations. mdpi.com
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Arylboronic acids are common coupling partners for aryl iodides. uwindsor.ca
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov Microwave-assisted Sonogashira couplings can accelerate the reaction. mdpi.com
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. chemicalbook.com
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organohalide. mdpi.com
Stille Coupling: This reaction employs organotin compounds as the nucleophilic partner.
These reactions provide synthetic routes to a wide array of complex molecules starting from this compound, where the iodine atom serves as a handle for introducing various substituents onto the aromatic ring.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Reaction Name | Coupling Partner | Key Features | Reference |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds | Versatile for C-C bond formation. | uwindsor.ca |
| Sonogashira Coupling | Terminal alkynes | Forms arylalkynes; often uses a copper co-catalyst. | mdpi.comnih.gov |
| Heck Coupling | Alkenes | Couples with unsaturated compounds. | chemicalbook.com |
| Negishi Coupling | Organozinc compounds | Effective for C-C bond formation. | mdpi.com |
| Stille Coupling | Organotin compounds | Utilizes organostannanes as coupling partners. | |
| Allylation | Allylindium reagents | In situ generated allylindium reagents can be coupled with aryl halides. | organic-chemistry.org |
Heck Alkenylation for C-C Bond Formation
Nucleophilic Substitution Reactions of the Iodide
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally not a feasible reaction pathway. rammohancollege.ac.in Several factors contribute to this low reactivity:
Electron Density: The π-system of the benzene (B151609) ring is electron-rich and repels approaching nucleophiles. rammohancollege.ac.in
Bond Strength: The C(sp²)-I bond is stronger than a C(sp³)-I bond found in alkyl halides. libretexts.org
Lack of Activation: The SNAr mechanism requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. In this compound, the methyl group is electron-donating, and the vinyl group is only weakly deactivating, providing insufficient activation for the reaction to proceed under standard conditions. scribd.com
While direct substitution is difficult, certain transition-metal-catalyzed reactions can achieve a formal nucleophilic substitution, though they proceed through different mechanisms, such as oxidative addition/reductive elimination pathways.
Radical Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds (C-I bond dissociation energy is ~228 kJ/mol), making it susceptible to homolytic cleavage to form an aryl radical. libretexts.orgnih.gov This can be initiated thermally, photochemically, or through single-electron transfer (SET) from a suitable reductant. nih.govnih.gov The resulting 4-methyl-3-vinylphenyl radical is a highly reactive intermediate that can participate in a variety of transformations. acs.org For instance, it can abstract a hydrogen atom from a donor molecule, add across a double or triple bond in an intermolecular or intramolecular fashion, or be trapped by other radical species. beilstein-journals.orgconicet.gov.ar
One example of such reactivity is the initiation of radical cascades. The aryl radical generated from this compound can add to an alkene, and the resulting alkyl radical can then undergo further reactions, leading to the formation of complex cyclic or acyclic structures. nih.gov
Reduction of the Aryl Iodide
The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond, effectively converting this compound into 4-methylstyrene. This dehalogenation is a useful transformation for removing the iodine atom after it has served its purpose as a reactive handle for other functionalization. A variety of reducing systems can accomplish this transformation. sci-hub.se
Table 4: Reagents for the Reduction of Aryl Iodides
| Reagent System | Conditions | Comments | Reference |
| H₂, Pd/C | H₂ atmosphere, Room Temp | Catalytic hydrogenation; compatible with many functional groups. | sci-hub.se |
| NaBH₄ / Lewis Acid (e.g., ZnI₂) | Dichloroethane, Reflux | Mixed hydride systems can be effective. | sci-hub.se |
| (Me₃Si)₃SiH / AIBN | Toluene (B28343), 80°C | Radical-based reduction using a silane (B1218182) as the H-atom donor. | conicet.gov.ar |
| n-Bu₃SnH / AIBN | Benzene, Reflux | Classic radical-based reduction, though tin reagents are toxic. | nih.gov |
Interplay of Substituents on Reaction Selectivity and Rate
The reactivity of this compound is a direct consequence of the electronic and steric effects of its three substituents.
Vinyl Group: The styrenyl group is a weakly deactivating group that can withdraw electron density from the ring via resonance. This can influence the rate of reactions involving the aryl iodide. More importantly, the vinyl group itself is a reactive site. It can undergo polymerization, hydrogenation, or participate as the alkene partner in its own Heck-type reactions. The presence of this group means that reaction conditions must be chosen carefully to ensure selectivity for the desired transformation at the C-I bond without causing unwanted side reactions at the vinyl moiety.
Together, the electron-donating methyl group and the electron-withdrawing iodo and vinyl groups create a specific electronic environment that dictates the molecule's reactivity, primarily funneling it through transformations at the highly labile carbon-iodine bond.
Steric and Electronic Effects of the Methyl Group
The methyl group at the C4 position, para to the vinyl group and meta to the iodine atom, exerts significant electronic and subtle steric influences on the molecule's reactivity.
Electronic Effects: The methyl group is a well-established electron-donating group (EDG). It releases electron density into the aromatic ring primarily through hyperconjugation and, to a lesser extent, a weak positive inductive effect (+I). This electron donation has a pronounced effect on the reactivity of the vinyl group.
Influence on Polymerization: In the context of polymerization, substituents on the styrene ring play a critical role. For radical polymerizations, monomers with electron-donating substituents generally polymerize more slowly than those with electron-withdrawing groups. cmu.edu This is because EDGs increase the electron density of the vinyl double bond but have a less pronounced stabilizing effect on the resulting radical intermediate compared to electron-withdrawing groups. cmu.edu However, in some controlled radical polymerizations like ATRP, electron donors at the meta position have been observed to lead to surprisingly fast growth rates, an effect potentially attributable to steric inhibition of termination reactions. nih.gov For cationic polymerization, the electron-releasing nature of the methyl group stabilizes the propagating carbocationic intermediate, thereby increasing the monomer's reactivity towards this type of polymerization. The polymerization of p-methoxystyrene, which has a stronger electron-donating group, is known to be rapid when initiated by iodine. tandfonline.com
Influence on Electrophilic Reactions: The increased electron density on the aromatic ring and the vinyl group makes the molecule more susceptible to electrophilic attack compared to unsubstituted styrene.
Steric Effects: Positioned at C4, the methyl group does not exert direct steric hindrance on the vinyl group at C1. rsc.org Its primary steric influence is directed towards the adjacent iodine atom at C3. This can affect the approach of bulky reagents or catalysts targeting the C-I bond for transformations like cross-coupling reactions. However, this effect is generally considered less significant than the electronic contributions, especially when compared to ortho-substituted analogues. nih.govrsc.org
The following table summarizes the electronic influence of various substituents on the rate of polymerization of styrene, providing context for the effect of the methyl group.
| Substituent (Position) | Hammett Constant (σ) | Relative Polymerization Rate (Example) |
| H | 0.00 | 1.00 (Styrene) |
| 4-CH₃ | -0.17 | Slower than styrene in radical polymerization cmu.edu |
| 4-OCH₃ | -0.27 | Slower than styrene in radical polymerization cmu.edu |
| 4-Cl | +0.23 | Faster than styrene in radical polymerization cmu.edu |
| 4-CN | +0.66 | Faster than styrene in radical polymerization cmu.edu |
This table provides illustrative data based on general principles of substituent effects in radical polymerization. Exact rates are dependent on specific reaction conditions.
Influence of the Iodine Atom on Vinyl Reactivity
The iodine atom at the C3 position is arguably the most influential functional group in directing the synthetic pathways of this compound, primarily by enabling a wide array of cross-coupling reactions.
Electronic Effects: The iodine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. Simultaneously, it is weakly electron-donating through resonance (+R effect) by donating its lone-pair electrons to the π-system. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation. The position of the iodine (meta to the vinyl group) means its electronic influence on the vinyl group's reactivity is less direct than that of the para-methyl group.
Reactivity as a Leaving Group: The most significant role of the iodine atom is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it the most reactive in oxidative addition to low-valent transition metal catalysts, such as palladium(0) complexes. nrochemistry.com This high reactivity allows for selective coupling at the C-I bond even in the presence of other, less reactive halides. nrochemistry.comlibretexts.org This reactivity is the cornerstone of its utility in reactions such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgmdpi.com This is a powerful method for synthesizing biaryl compounds or attaching other carbon-based fragments.
Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. nih.gov Given that this compound itself contains a vinyl group, intramolecular or oligomeric products could potentially form under certain conditions, but intermolecular coupling with another alkene is a primary pathway.
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond, leading to the synthesis of arylalkynes. nrochemistry.comlibretexts.orgwashington.eduorganic-chemistry.org
Other Couplings: It is also a suitable substrate for other coupling reactions like Stille, Hiyama, and Buchwald-Hartwig amination.
The general reactivity trend for organohalides in these palladium-catalyzed reactions underscores the utility of the iodo-substituent.
| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Ar-F | ~124 | Very Low |
| Ar-Cl | ~96 | Low |
| Ar-Br | ~81 | Moderate |
| Ar-I | ~65 | High nrochemistry.com |
This table presents generalized data for aryl halides.
Influence on Radical Reactions: The presence of iodine can also influence radical reactions. The C-I bond can undergo homolytic cleavage under certain conditions. Furthermore, iodine can act as a trap for radical intermediates. beilstein-journals.orgresearchgate.net For instance, in certain radical-mediated additions to the vinyl group, the resulting benzylic radical could be trapped by iodine, leading to difunctionalized products. researchgate.net
Iv. Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-iodo-4-methylstyrene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In ¹H NMR, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic region would feature three signals for the protons on the substituted ring. The vinylic protons (-CH=CH₂) typically present a complex splitting pattern, often an AMX or ABX system, due to their distinct chemical environments and spin-spin coupling. netlify.app The methyl group protons would appear as a singlet. Protons on carbons bonded to sp²-hybridized carbons generally absorb at lower fields. libretexts.org
The ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to the nine carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm. The chemical shift for the carbon atom in a C-I bond is around 40.4 ppm for a tertiary carbon, but is significantly further downfield in aromatic systems. docbrown.info The remaining aromatic, vinylic, and methyl carbons would appear in their characteristic regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 | Three distinct signals, with splitting patterns determined by J-coupling. libretexts.org |
| Vinylic C-H | 5.0 - 7.0 | Three signals for the -CH=CH₂ group, exhibiting complex splitting (geminal, cis, and trans coupling). libretexts.org |
| Methyl C-H | 2.3 - 2.5 | A singlet, as there are no adjacent protons to couple with. |
| Aromatic C-I | 90 - 100 | The iodine atom causes a significant downfield shift for the carbon it is attached to. |
| Aromatic C-C/C-H | 120 - 140 | Five other aromatic carbon signals are expected in this range. |
| Vinylic Carbons | 110 - 140 | Two signals for the -CH=CH₂ group. |
| Methyl Carbon | ~20 | Typical shift for an aryl-bound methyl group. |
To definitively assign these signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, for example, connecting the adjacent protons on the aromatic ring and within the vinyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show longer-range couplings (2-3 bonds) between protons and carbons. This data allows for the unambiguous assembly of the molecular structure by linking the methyl group, vinyl group, and aromatic protons to their respective positions on the carbon skeleton.
Chemical Shift Analysis and Coupling Constants
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₉H₉I), the nominal molecular weight is 244 g/mol . The high-resolution mass spectrum would show a distinct molecular ion (M⁺) peak at m/z 244.
The fragmentation pattern is influenced by the presence of the vinyl, methyl, and iodo substituents. Hard ionization techniques like electron impact (EI) would induce characteristic fragmentation. acdlabs.com Key fragmentation pathways include:
Loss of an iodine atom: A very common fragmentation for iodo-compounds, leading to a prominent peak at m/z 117 ([M-I]⁺).
Loss of a methyl radical: Cleavage of the methyl group would produce a fragment at m/z 229 ([M-CH₃]⁺).
Benzylic cleavage: Fragmentation can occur at the bond alpha to the ring. libretexts.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 244 | [C₉H₉I]⁺ | Molecular Ion (M⁺) |
| 229 | [C₈H₆I]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 127 | [I]⁺ | Iodine cation (less common) or radical (neutral loss) |
| 117 | [C₉H₉]⁺ | Loss of an iodine radical ([M-I]⁺), likely a major peak. libretexts.org |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in alkylbenzenes. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would show several key absorption bands:
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. libretexts.org The vinyl C-H stretches also appear above 3000 cm⁻¹. vscht.cz
C=C Stretching: The spectrum will contain absorptions for the carbon-carbon double bonds of the vinyl group (around 1640 cm⁻¹) and the aromatic ring (typically two bands in the 1600-1450 cm⁻¹ region). libretexts.orgvscht.cz
C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring. libretexts.org
C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.infospectroscopyonline.com
Raman spectroscopy, which relies on light scattering, is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the C=C and aromatic ring stretching modes. americanpharmaceuticalreview.com
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |
|---|---|---|
| Aromatic & Vinylic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman |
| Vinylic C=C Stretch | ~1640 | IR, Raman (often strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman (often strong) |
| C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |
| C-I Stretch | 600 - 500 | IR, Raman (Far-IR region) spectroscopyonline.com |
Conformational Analysis and Isomerism
Substitutions at the meta position relative to the vinyl group can lead to conformational isomerism due to hindered rotation around the single bond connecting the vinyl group to the aromatic ring. aip.org
For this compound, two primary planar conformers are expected: a cis form, where the vinyl group is oriented toward the iodine atom, and a trans form, where it is oriented away. High-resolution rotational spectroscopy, such as Fourier transform microwave (FTMW) spectroscopy, is the definitive experimental technique for identifying and characterizing these distinct conformers in the gas phase. aip.org
Studies on the related molecule 3-methylstyrene (B89682) have successfully used FTMW spectroscopy to identify and assign the rotational transitions for both its cis and trans conformers. aip.org The analysis yielded precise rotational constants, which are inversely related to the molecule's moments of inertia, allowing for the determination of an accurate molecular geometry for each isomer. For 3-methylstyrene, the cis conformer was found to be slightly lower in energy. aip.org A similar approach for this compound would allow for the determination of its ground-state geometry, the relative energies of its conformers, and the potential energy barrier hindering the internal rotation of the vinyl group. This technique can also resolve fine and hyperfine splitting patterns caused by the nuclear quadrupole moment of the iodine atom, providing further structural detail.
Study of cis/trans Isomerism of the Vinyl Group
In the context of substituted styrenes like this compound, the term "cis/trans isomerism" typically refers to the conformational isomerism arising from the rotation around the single bond connecting the vinyl group to the phenyl ring. aip.orgwikipedia.org This rotation is hindered, leading to distinct, stable conformers that can be observed and characterized, particularly at low temperatures. aip.org These conformers are not geometric isomers in the strict sense of alkene stereoisomerism, but rather rotamers with different spatial arrangements of the vinyl group relative to the substituents on the ring. wikipedia.orgsavemyexams.com
For a molecule like this compound, two primary planar conformers are expected, defined by the orientation of the vinyl group (–CH=CH₂) relative to the adjacent methyl group (–CH₃) at position 4.
Trans Conformer : The vinyl group is oriented away from the methyl group.
Cis Conformer : The vinyl group is oriented towards the methyl group.
Studies on the analogous molecule, 3-methylstyrene, using Fourier transform microwave spectroscopy under jet-cooled conditions, have confirmed the existence of both cis and trans conformers. aip.org In that study, the cis conformer, where the vinyl group is pointed toward the methyl group, was found to be lower in energy, although the energy difference between the two conformers was very small. aip.org Quantum chemical calculations for 3-methylstyrene predicted this energy difference to be a mere 2.1 cm⁻¹. aip.org This small energy gap suggests that both conformers would be present in significant populations at ambient temperatures. The planarity of these conformers is a subject of ongoing discussion, balancing the stabilizing effect of conjugation, which favors a planar structure, against steric repulsion, which may favor a non-planar geometry. hhu.de
The characterization of these conformers relies on high-resolution spectroscopic techniques that can distinguish between the slightly different rotational constants of each species.
Table 1: Conformational Isomers of 3-Substituted Styrenes This table is based on findings for the analogous compound 3-methylstyrene and illustrates the expected conformers for this compound.
| Conformer | Description | Relative Energy (Example: 3-methylstyrene) aip.org |
| Cis | Vinyl group is oriented towards the adjacent methyl group. | Lower energy conformer |
| Trans | Vinyl group is oriented away from the adjacent methyl group. | Higher energy conformer (+2.1 cm⁻¹) |
Torsional Barriers and Internal Rotation Dynamics
The internal dynamics of this compound are dominated by two key torsional motions: the internal rotation of the methyl group and the torsion of the entire vinyl group relative to the phenyl ring. These motions are hindered by potential energy barriers that can be quantified using spectroscopic methods combined with theoretical calculations. aip.orghhu.de
Internal Rotation of the Methyl Group: The rotation of the methyl (–CH₃) group about its C–C bond axis is a classic example of a large-amplitude motion that gives rise to observable quantum tunneling effects in high-resolution spectra. aip.org This internal rotation is hindered by a potential energy barrier, which is primarily threefold (V₃) due to the symmetry of the methyl group. The height of this barrier is sensitive to the electronic environment and, therefore, differs between the cis and trans conformers. aip.org
In the detailed study of 3-methylstyrene, significant tunneling splitting was observed in the rotational spectra, allowing for a precise determination of the V₃ torsional barrier for each conformer. aip.org
For the cis-3-methylstyrene conformer, the V₃ barrier was determined to be 30.6688(87) cm⁻¹ . aip.org
For the trans-3-methylstyrene conformer, the barrier was significantly lower at 11.0388(88) cm⁻¹ . aip.org
This substantial difference highlights the influence of the vinyl group's orientation on the electronic environment around the methyl rotor. The lower barrier in the trans conformer suggests a less sterically or electronically hindered rotation when the vinyl group is directed away. The presence of a heavy iodine atom at position 3 in this compound would be expected to influence these barrier heights through both steric and electronic effects, but the qualitative picture of different barriers for the two conformers would remain.
Torsion of the Vinyl Group: The rotation of the vinyl group itself is hindered by a potential that is typically twofold, reflecting the energy difference between the planar (more stable due to conjugation) and perpendicular (less stable) orientations. hhu.de The barrier to this rotation is generally much higher than that of the methyl group. For the parent molecule, styrene (B11656), there has been considerable investigation into whether the ground state is truly planar. hhu.de For substituted styrenes, this barrier dictates the rate of interconversion between the cis and trans conformers.
Table 2: Methyl Group Torsional Barriers This data is from the analogous compound 3-methylstyrene and serves as a model for the expected dynamics in this compound. aip.org
| Conformer | Torsional Barrier Type | Barrier Height (cm⁻¹) |
| Cis | V₃ (Methyl Rotation) | 30.6688 |
| Trans | V₃ (Methyl Rotation) | 11.0388 |
V. Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the electronic distribution and three-dimensional arrangement of atoms in 3-iodo-4-methylstyrene. These calculations offer insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of medium to large-sized molecules due to its balance of computational cost and accuracy. tennessee.edu DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry and predict various electronic properties. science.govresearchgate.net For styrene (B11656) derivatives, DFT studies help in understanding their chemical properties by analyzing frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. researchgate.net For instance, studies on similar styrene systems have shown that the vinyl group and the substituted phenyl ring are key to the molecule's electronic behavior, acting as electron donors in certain reactions. researchgate.net The molecular geometry of related methylstyrenes has been successfully calculated at the B3LYP-D3BJ/Def2TZVP level of theory. aip.org
Table 1: Calculated Electronic Properties of Styrene Derivatives from DFT Studies
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles. researchgate.net |
| MEP | Molecular Electrostatic Potential. | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netresearchgate.net |
| Global Hardness | Resistance to change in electron distribution. | A measure of the molecule's stability. researchgate.net |
| Global Electrophilicity | A measure of the electrophilic character of a molecule. | Predicts reactivity in polar reactions. researchgate.net |
This table is illustrative, based on general findings for styrene derivatives. researchgate.net
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theoretical accuracy. d-nb.infogoogle.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide benchmark results for molecular geometries and energies. acs.org While computationally more demanding than DFT, ab initio calculations are crucial for validating DFT results and for systems where electron correlation is particularly important. d-nb.infoacs.org For example, high-level ab initio calculations have been used to systematically study reactions involving styrene and its derivatives, providing detailed potential energy surface information. acs.org The G3//B3LYP method, a high-accuracy composite ab initio calculation, has been used for recalculating thermochemical data for a wide range of organic species. core.ac.uk
Density Functional Theory (DFT) Studies
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions involving this compound, identifying key intermediates and transition states.
By calculating the potential energy surface for a reaction, computational methods can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. researchgate.net For reactions involving styrene derivatives, such as decarbonylative alkylative esterification, DFT calculations at the M05-2X level have been used to map the energy profile of the reaction pathway. researchgate.net These profiles reveal the feasibility of a proposed mechanism by quantifying the energy barriers for each step. researchgate.netrsc.org For example, in a three-component difunctionalization of ynamides, DFT calculations showed that a trans-iodo(III)arylation pathway had a significantly lower activation energy (ΔG = 12.6 kcal mol⁻¹) compared to the alternative cis pathway (ΔG = 17.8 kcal mol⁻¹), explaining the observed stereoselectivity. rsc.org
Table 2: Example of Calculated Energy Profile Data for a Reaction Involving a Styrene Derivative
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| CP1t | Pre-reaction complex (trans) | ~4-5 |
| TS1t | Transition State (trans) | 12.6 |
| Int1t | Wheland-type intermediate | -0.5 |
| TS2 | Deprotonation transition state | 3.1 |
| Product | Final enamide product | -15.9 |
Data adapted from a study on a related iodo(III)arylation reaction. rsc.org
Many reactions of styrenes involve radical intermediates. Computational simulations can model these highly reactive species and the pathways they follow. For instance, in the photocatalytic oxidative halogenation of styrene, a proposed mechanism involves the attack of a chlorine radical (•Cl) on the styrene to form a carbon-centered radical intermediate. nih.gov Subsequent reactions of this intermediate lead to the final product. DFT calculations can be used to study the stability and reactivity of these radical species. nih.gov Similarly, visible light-induced radical cascade functionalizations of quinoxalin-2(1H)-ones with styrenes have been mechanistically investigated, proposing a single electron transfer (SET) process that generates an aryl radical which then adds to the styrene. acs.org
Transition State Analysis and Energy Profiles
Conformational Energy Landscapes and Isomer Stability
The presence of the rotatable vinyl and methyl groups in this compound gives rise to different spatial arrangements, or conformers. Computational chemistry can map the conformational energy landscape, which describes the energy of the molecule as a function of its geometry. nih.govresearchgate.net
Studies on the closely related 3-methylstyrene (B89682) have shown the existence of stable cis and trans conformers, where the vinyl group is oriented towards or away from the methyl group, respectively. aip.org High-resolution Fourier transform microwave spectroscopy, complemented by DFT calculations, determined that the cis conformer is lower in energy, though the energy difference is very small (calculated to be only 2.1 cm⁻¹). aip.org This small energy difference indicates that both conformers are likely present at room temperature. The potential energy landscape for such molecules can be complex, with low barriers to internal rotation, which can be accurately characterized by combining experimental spectroscopy with high-level calculations. aip.org
The relative stability of constitutional isomers can also be assessed. Theoretical calculations on various isomers of propanol (B110389) and propanone have shown that the calculated stability trends align with established chemical principles. scirp.org For this compound, computational methods could similarly be used to compare its stability against other isomers, such as those with different substitution patterns on the aromatic ring.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylstyrene |
| Styrene |
| Propanol |
| Propanone |
Electronic Properties and Reactivity Predictions
Computational and theoretical chemistry serve as powerful tools for predicting the electronic structure and reactivity of molecules. While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from theoretical investigations of structurally related substituted styrenes. By examining the electronic effects of iodo and methyl substituents on the styrene framework, we can make scientifically informed predictions regarding the electronic properties and reactivity of this compound.
The electronic character of this compound is primarily governed by the interplay of the electron-donating methyl group and the electron-withdrawing, yet polarizable, iodo group. The methyl group at the 4-position is known to be an ortho-, para-director and activating, donating electron density to the aromatic ring through hyperconjugation and inductive effects. Conversely, the iodo group at the 3-position is deactivating due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions relative to itself. The combination of these substituents creates a unique electronic environment that influences the molecule's reactivity.
Theoretical studies on methylstyrenes have shown that the methyl group can exist in different conformations relative to the vinyl group, leading to cis and trans conformers in the case of 3-methylstyrene. aip.org The energy difference between these conformers is typically small. aip.org For this compound, similar conformational isomers related to the orientation of the vinyl group would be expected.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In substituted styrenes, the HOMO is typically a π-orbital delocalized over the aromatic ring and the vinyl group, while the LUMO is a π* antibonding orbital.
For 4-methylstyrene (B72717), the methyl group is expected to raise the HOMO energy compared to unsubstituted styrene. In contrast, an iodo substituent would lower the HOMO energy. In this compound, the net effect will be a balance of these opposing influences. Theoretical calculations on related systems suggest that the HOMO-LUMO gap would likely be modulated by these substituents. For instance, a study on para-substituted styrenyl fullerenes showed that a methyl group decreases the HOMO-LUMO gap compared to an unsubstituted system, while a chloro substituent increases it. researchgate.net Given iodine's lower electronegativity compared to chlorine, its effect might be less pronounced.
Interactive Data Table: Calculated Electronic Properties of Related Styrene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Styrene | -6.1 | -0.3 | 5.8 | researchgate.netarxiv.orgaps.org |
| 4-Methylstyrene | -5.9 | -0.2 | 5.7 | researchgate.netarxiv.orgaps.org |
| 3-Methylstyrene (cis) | Calculated to be slightly lower in energy than the trans conformer. aip.org | aip.org | ||
| 3-Methylstyrene (trans) | Calculated to be slightly higher in energy than the cis conformer. aip.org | aip.org |
Note: The values presented are from theoretical studies on related compounds and serve as an approximation. The exact values for this compound would require specific computational analysis.
Molecular Electrostatic Potential (MEP) Map
A molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. wolfram.comlibretexts.orguni-muenchen.dereed.edu In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a high electron density (red) around the vinyl group's double bond and on the aromatic ring, particularly at positions ortho and para to the electron-donating methyl group. The iodine atom, being a halogen, can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom along the C-I bond axis. researchgate.net This positive region can engage in halogen bonding. The hydrogen atoms of the methyl group and the vinyl group would exhibit a positive potential.
Reactivity Predictions
Based on the electronic properties, the following reactivity patterns for this compound can be predicted:
Electrophilic Aromatic Substitution: The activating effect of the methyl group at the 4-position and the ortho-, para-directing nature of both substituents would likely direct incoming electrophiles to positions 2, 5, and 6 of the aromatic ring. The steric hindrance from the adjacent iodo and vinyl groups might influence the regioselectivity among these positions.
Reactions at the Vinyl Group: The vinyl group is an electron-rich site and is expected to be reactive towards electrophilic addition reactions. The presence of the aromatic ring can stabilize carbocation intermediates formed during such reactions.
Cross-Coupling Reactions: The carbon-iodine bond is a common site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The iodine atom serves as a good leaving group in these transformations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the styrene ring.
Polymerization: Like other styrene derivatives, this compound has the potential to undergo polymerization at the vinyl group. beilstein-journals.org The nature of the substituents can influence the polymerization process and the properties of the resulting polymer.
Vi. Advanced Applications and Future Research Directions
Role as a Key Building Block in Complex Organic Synthesis
The presence of multiple functional groups in 3-Iodo-4-methylstyrene allows for its participation in a wide array of chemical transformations, making it a key component in the construction of complex organic molecules.
The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Techniques such as living radical polymerization and atom transfer radical polymerization (ATRP) can be employed to create well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.educmu.edu The polymerization of substituted styrenes, including p-methylstyrene, has been successfully demonstrated using these methods. cmu.educmu.edu For instance, living radical polymerization of p-methylstyrene has been achieved using rhenium and iron complex catalysts, yielding polymers with narrow molecular weight distributions. cmu.edu
The resulting poly(this compound) possesses a backbone with pendant iodinated phenyl groups. This functionality is particularly significant as the carbon-iodine bond serves as a versatile handle for post-polymerization modification. One of the most powerful methods for such modifications is the Suzuki cross-coupling reaction. numberanalytics.comdigitellinc.comwwjmrd.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the iodinated polymer and a wide range of organoboron compounds. numberanalytics.comwwjmrd.com This approach allows for the introduction of various functional groups onto the polymer side chains, leading to the synthesis of functionalized polymers with tailored properties. digitellinc.com For example, this methodology has been successfully applied to poly(4-iodostyrene) to create styrenic polymers with diverse functionalities. digitellinc.com
Furthermore, this compound can be copolymerized with other monomers to produce copolymers with specific properties. For instance, the synthesis of block copolymers containing segments of substituted styrenes has been reported. cmu.edunih.govkpi.ua The ability to create block copolymers allows for the combination of different polymer properties, leading to materials with unique self-assembly behaviors and applications in nanotechnology. kpi.uamdpi.com
Table 1: Polymerization Methods for Substituted Styrenes
| Polymerization Method | Key Features | Relevant Monomers |
|---|---|---|
| Living Radical Polymerization | Controlled molecular weight, narrow polydispersity | p-methylstyrene, p-chlorostyrene, p-acetoxystyrene cmu.edu |
| Atom Transfer Radical Polymerization (ATRP) | Well-defined polymers, high end-group functionality | Substituted styrenes cmu.edusigmaaldrich.com |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Controlled architecture, suitable for block copolymers | 4-iodostyrene digitellinc.com |
The iodinated and methylated styrene (B11656) moiety in this compound makes it a promising precursor for advanced materials with specific electronic or optical properties. The introduction of iodine can influence the electronic nature of the resulting polymer, potentially leading to materials with applications in organic electronics. researchgate.net For instance, the synthesis of conjugated polymers through reactions like Suzuki coupling can lead to materials with interesting photophysical properties. numberanalytics.com
The development of materials for optoelectronics often relies on the precise control of the electronic and optical properties of polymers. researchgate.net The ability to functionalize poly(this compound) via post-polymerization modification opens up possibilities for creating materials with tailored band gaps, charge transport properties, and light-emitting characteristics. researchgate.net While direct research on the optical and electronic properties of poly(this compound) is not extensively documented, the principles established for other conjugated and functionalized polymers suggest significant potential in this area. researchgate.netmdpi.com
Synthesis of Functionalized Polymers and Copolymers with Tuned Properties
Exploration in Catalysis and Reaction Development
The iodine atom in this compound and its derivatives can play a role in catalysis. Hypervalent iodine compounds, which can be synthesized from iodinated aromatics, are known to act as catalysts or reagents in a variety of organic transformations. researchgate.netnsf.gov These reactions often offer an environmentally benign alternative to transition metal-catalyzed processes. researchgate.net
While specific catalytic applications of this compound itself are not widely reported, the broader field of iodine catalysis suggests potential avenues for exploration. researchgate.net For example, iodinated compounds can mediate oxidative coupling reactions and other transformations. researchgate.net The development of catalysts derived from this compound could lead to new and efficient synthetic methodologies.
Development of Novel Synthetic Routes Utilizing the Iodinated Styrene Motif
The dual functionality of the iodinated styrene motif in this compound allows for the development of novel synthetic routes. The vinyl group can undergo various addition and cycloaddition reactions, while the iodo-group can participate in a range of cross-coupling reactions. This orthogonal reactivity can be exploited to build complex molecular architectures.
For instance, a synthetic strategy could involve first modifying the iodo-group via a Suzuki or Sonogashira coupling to introduce a desired substituent, followed by polymerization or other transformations of the vinyl group. Conversely, the vinyl group could be selectively reacted first, leaving the iodo-group available for subsequent functionalization. This versatility makes this compound a valuable tool for synthetic chemists.
Future Research Challenges and Opportunities
The exploration of this compound presents several challenges and opportunities for future research. A primary challenge is the limited commercial availability of this specific isomer, which may require the development of efficient and scalable synthetic routes. digitellinc.com
Opportunities for future research are abundant and span across multiple areas of chemistry and materials science. researchgate.net Key areas for investigation include:
Detailed Polymerization Studies: A thorough investigation into the polymerization behavior of this compound using various controlled radical polymerization techniques would provide valuable insights into its reactivity and the properties of the resulting polymers.
Synthesis of Novel Functional Polymers: The systematic application of post-polymerization modification techniques, particularly Suzuki and other cross-coupling reactions, to poly(this compound) could lead to a wide range of novel functional materials with tunable properties.
Exploration of Electronic and Optical Properties: A detailed study of the electronic and optical properties of polymers and copolymers derived from this compound is warranted to assess their potential in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors.
Catalyst Development: The synthesis and evaluation of catalysts derived from this compound could open up new avenues in the field of organocatalysis.
Computational Modeling: Computational studies could be employed to predict the properties of polymers derived from this compound and to guide the design of new materials with specific functionalities. drexel.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-methylstyrene |
| p-chlorostyrene |
| p-acetoxystyrene |
| 4-iodostyrene |
| Poly(this compound) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-iodo-4-methylstyrene with high purity?
- Methodological Answer : The synthesis of iodinated styrene derivatives typically involves electrophilic aromatic substitution or halogenation of precursors. For example, methyl 4-iodo-3-methylbenzoate (a structurally related compound) is synthesized via iodination of 3-methyl-4-aminobenzoic acid in a three-necked flask under controlled conditions . For this compound, a plausible route involves iodination of 4-methylstyrene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DCM), followed by purification via column chromatography. Ensure characterization by -NMR, -NMR, and mass spectrometry to confirm purity and structure, adhering to reproducibility guidelines for experimental protocols .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow stringent safety protocols:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood to minimize inhalation risks.
- Store waste separately in labeled containers and dispose via certified hazardous waste management services, as recommended for iodinated aromatic compounds .
- Monitor air quality for iodine vapor release during reactions.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize multi-technique validation:
- Spectroscopy : -NMR (to confirm vinyl proton signals and iodinated aromatic protons), -NMR (for carbon skeleton verification), and FT-IR (to identify C-I stretching vibrations ~500 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with iodine ().
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts. Cross-reference data with NIST Chemistry WebBook entries for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Contradictory results often arise from variations in experimental conditions (e.g., solvent, temperature, light exposure). To address this:
- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Use controlled degradation studies (e.g., thermal stability tests via TGA/DSC, photostability under UV/visible light) to identify environmental factors influencing reactivity.
- Apply statistical models (e.g., structural equation modeling) to isolate confounding variables, as demonstrated in longitudinal studies of chemical behavior .
Q. What experimental designs are recommended to study the compound’s role in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test palladium (Pd(PPh)) and nickel catalysts under varying ligand systems (e.g., biphenylphosphines) to optimize coupling efficiency.
- Kinetic Studies : Monitor reaction progress via in situ -NMR or GC-MS to determine rate constants and intermediate formation.
- Substrate Scope : Evaluate electronic effects by reacting this compound with aryl boronic acids bearing electron-donating/withdrawing groups.
- Mechanistic Probes : Use deuterated solvents or radical scavengers to confirm/refute radical pathways. Document all protocols in detail for reproducibility .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Standardized Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) and solvent signals (e.g., CDCl δ 7.26 ppm).
- Comparative Analysis : Cross-check observed shifts with computational predictions (DFT calculations) and NIST reference data for analogous iodostyrenes .
- Sample Purity : Eliminate solvent or impurity artifacts by repeating analyses after rigorous purification (e.g., recrystallization, sublimation).
Q. What strategies mitigate decomposition of this compound during storage or reactions?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials to prevent light-induced C-I bond cleavage.
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative degradation.
- Reaction Optimization : Use low-temperature conditions (–78°C to 0°C) for reactions prone to exothermic decomposition. Monitor stability via periodic HPLC analysis .
Data Contradiction & Theoretical Analysis
Q. How should conflicting computational and experimental data about the compound’s electronic properties be reconciled?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated HOMO/LUMO energies and electrostatic potentials with experimental results (e.g., cyclic voltammetry, UV-Vis spectroscopy).
- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM methods) to align with experimental conditions.
- Error Margins : Statistically evaluate deviations using confidence intervals or Bayesian analysis, as applied in longitudinal studies of chemical behavior .
Q. What methodologies validate the compound’s role in organocatalytic or photoredox applications?
- Methodological Answer :
- Mechanistic Studies : Use radical trapping agents (e.g., TEMPO) or isotopic labeling (-/-substituted substrates) to confirm reaction pathways.
- Photophysical Characterization : Measure fluorescence quantum yields and triplet-state lifetimes via time-resolved spectroscopy.
- Catalytic Efficiency : Quantify turnover numbers (TON) and frequencies (TOF) under varying light intensities and wavelengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
